molecular formula C12H18O3 B14311053 1-(Diethoxymethoxy)-2-methylbenzene CAS No. 113439-55-7

1-(Diethoxymethoxy)-2-methylbenzene

Katalognummer: B14311053
CAS-Nummer: 113439-55-7
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: LXIAWUWOENMZCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Diethoxymethoxy)-2-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a diethoxymethoxy group and a methyl group

Vorbereitungsmethoden

The synthesis of 1-(Diethoxymethoxy)-2-methylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenol with diethyl carbonate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(Diethoxymethoxy)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common, where the diethoxymethoxy group can be replaced by other substituents using reagents like halogens or nitrating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(Diethoxymethoxy)-2-methylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Wirkmechanismus

The mechanism of action of 1-(Diethoxymethoxy)-2-methylbenzene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and toxicity profiles.

Vergleich Mit ähnlichen Verbindungen

1-(Diethoxymethoxy)-2-methylbenzene can be compared with other similar compounds such as:

    1-(Methoxymethoxy)-2-methylbenzene: This compound has a methoxymethoxy group instead of a diethoxymethoxy group, leading to differences in reactivity and applications.

    1-(Ethoxymethoxy)-2-methylbenzene:

    1-(Diethoxymethoxy)-4-methylbenzene: The position of the methyl group on the benzene ring affects the compound’s reactivity and applications

Eigenschaften

CAS-Nummer

113439-55-7

Molekularformel

C12H18O3

Molekulargewicht

210.27 g/mol

IUPAC-Name

1-(diethoxymethoxy)-2-methylbenzene

InChI

InChI=1S/C12H18O3/c1-4-13-12(14-5-2)15-11-9-7-6-8-10(11)3/h6-9,12H,4-5H2,1-3H3

InChI-Schlüssel

LXIAWUWOENMZCO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(OCC)OC1=CC=CC=C1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.